

Spectroscopic data (NMR, IR, MS) of 4-(1-Aminoethyl)benzonitrile hydrochloride

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Compound of Interest

Compound Name: 4-(1-Aminoethyl)benzonitrile hydrochloride

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-(1-Aminoethyl)benzonitrile Hydrochloride**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for **4-(1-Aminoethyl)benzonitrile hydrochloride** (CAS No: 1177316-44-7 [racemic], 911372-78-6 [(R)-enantiomer], 911372-80-0 [(S)-enantiomer]).^{[1][2]} As a crucial building block in medicinal chemistry and drug development, the unambiguous structural confirmation of this α -aminonitrile is paramount. This document details the expected mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic features of the title compound. The narrative is structured to provide not only the data but also the underlying scientific rationale for spectral assignments and the causality behind experimental considerations, reflecting a field-proven approach to analytical chemistry.

Introduction and Molecular Overview

4-(1-Aminoethyl)benzonitrile is an α -aminonitrile, a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom.^[3] These molecules are valuable synthetic intermediates, notably in the Strecker synthesis of α -amino acids.^{[4][5]} The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for handling and subsequent reactions.

Accurate spectroscopic characterization is a non-negotiable step in synthesis and quality control, ensuring molecular identity, purity, and structural integrity. This guide will dissect the expected spectral data from the three cornerstone techniques of modern organic analysis: MS, IR, and NMR.

Caption: Molecular structure of **4-(1-Aminoethyl)benzonitrile Hydrochloride**.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

2.1. Expertise & Causality: The "Why" of the Technique Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a salt like **4-(1-Aminoethyl)benzonitrile hydrochloride**, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, reducing fragmentation and typically yielding a prominent signal for the protonated molecular ion of the free base, $[M+H]^+$. This provides a direct readout of the molecular mass of the organic component.

2.2. Self-Validating Protocol: ESI-MS A robust protocol ensures that the observed data is trustworthy and directly correlates to the analyte.

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, typically methanol or acetonitrile/water (50:50 v/v), to a final concentration of ~10-100 μ M. The hydrochloride salt ensures good solubility.
- Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.^[4]
- Ionization Mode: Operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
- Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 μ L/min. Acquire spectra over a mass range of m/z 50-500.
- Internal Validation: Calibrate the mass analyzer using a known standard immediately prior to the run to ensure high mass accuracy.

2.3. Authoritative Data Presentation & Interpretation The molecular formula of the free base is $C_9H_{10}N_2$ (MW: 146.19 g/mol).^[6] The hydrochloride salt has the formula $C_9H_{11}ClN_2$ (MW: 182.65 g/mol).^[1] In positive mode ESI-MS, the spectrum will show the mass of the protonated free base.

Table 1: Predicted Mass Spectrometry Data (ESI+)

Ion/Adduct	Description	Predicted m/z
$[M+H]^+$	Protonated molecular ion of the free base	147.0917

| $[M+Na]^+$ | Sodium adduct of the free base | 169.0736 |

The primary signal of interest is the $[M+H]^+$ ion at m/z 147.0917. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition ($C_9H_{11}N_2^+$) to within a few parts per million (ppm), providing unequivocal evidence of the compound's chemical formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1. Expertise & Causality: The "Why" of the Technique Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. For **4-(1-Aminoethyl)benzonitrile hydrochloride**, IR spectroscopy serves to confirm the presence of the critical nitrile (C≡N), amine (N-H), aromatic (C=C), and aliphatic (C-H) moieties.

3.2. Self-Validating Protocol: Attenuated Total Reflectance (ATR) Modern ATR-FTIR is a simple, reliable method requiring minimal sample preparation.

- Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H_2O and CO_2 absorptions.
- Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm^{-1} over the range of $4000\text{-}600\text{ cm}^{-1}$.
- Data Processing: The resulting spectrum is automatically background-subtracted and presented as transmittance or absorbance versus wavenumber.

3.3. Authoritative Data Presentation & Interpretation The IR spectrum provides a distinct "fingerprint" of the molecule. Key absorptions are predicted based on well-established correlation tables and data from analogous structures like benzonitrile and other aminonitriles. [3][7][8]

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm^{-1})	Description
N-H Stretch	3200 - 2800	Broad absorption due to the ammonium salt ($-\text{NH}_3^+$)
C-H (Aromatic)	3100 - 3000	Sharp, medium-to-weak stretches
C-H (Aliphatic)	3000 - 2850	Medium stretches from the ethyl group
C≡N Stretch	2260 - 2220	Sharp, strong-to-medium intensity nitrile absorption[3]
C=C (Aromatic)	1610 - 1580	Ring stretching vibrations
N-H Bend	1550 - 1480	Bending vibration of the ammonium group

| C-H Bend (Aromatic) | 860 - 810 | Out-of-plane bending for a 1,4-disubstituted ring |

The most diagnostic peak is the nitrile stretch around 2230 cm^{-1} , a feature characteristic of aromatic nitriles.[9] The broad absorption in the $3200\text{-}2800\text{ cm}^{-1}$ region is a hallmark of the ammonium hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

4.1. Expertise & Causality: The "Why" of the Technique NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ^1H NMR provides information on the number, connectivity, and chemical environment of protons, while ^{13}C NMR details the carbon skeleton. For **4-(1-Aminoethyl)benzonitrile hydrochloride**, NMR is essential to confirm the substitution pattern of the benzene ring and the structure of the aminoethyl side chain. Due to the presence of the acidic ammonium proton and potential for hydrogen bonding, using a polar aprotic solvent like DMSO-d₆ is the logical choice for acquiring clean, interpretable spectra.

4.2. Self-Validating Protocol: ^1H and ^{13}C NMR A standardized protocol ensures reproducibility and data integrity.[10]

- Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large interfering solvent signals.[11]
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[10]
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and co-addition of 8-16 scans.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal of DMSO-d₆ (δ 2.50 ppm for ^1H , δ 39.52 ppm for ^{13}C).

4.3. Authoritative Data Presentation & Interpretation

^1H NMR Spectroscopy

The ^1H NMR spectrum will show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH_3), and the amine protons (NH_3^+). The 1,4-disubstitution pattern on the benzene ring creates a symmetrical AA'BB' system, which often appears as two distinct doublets.

Table 3: Predicted ^1H NMR Data (400 MHz, DMSO-d_6)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Rationale
~8.80	br s	3H	$-\text{NH}_3^+$	Broad singlet due to exchange and quadrupole broadening; downfield shift due to positive charge.
~7.90	d, $J \approx 8.4$ Hz	2H	Ar-H (ortho to CN)	Deshielded by the anisotropic and electron-withdrawing effect of the nitrile group.
~7.70	d, $J \approx 8.4$ Hz	2H	Ar-H (ortho to C- α)	Less deshielded compared to protons ortho to the nitrile.
~4.65	q, $J \approx 6.8$ Hz	1H	$-\text{CH}(\text{NH}_3^+)\text{CH}_3$	Quartet due to coupling with the adjacent CH_3 group. Deshielded by the adjacent nitrogen and aromatic ring.

| ~1.60 | d, $J \approx 6.8$ Hz | 3H | $-\text{CH}(\text{NH}_3^+)\text{CH}_3$ | Doublet due to coupling with the adjacent methine proton. |

d = doublet, q = quartet, br s = broad singlet

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

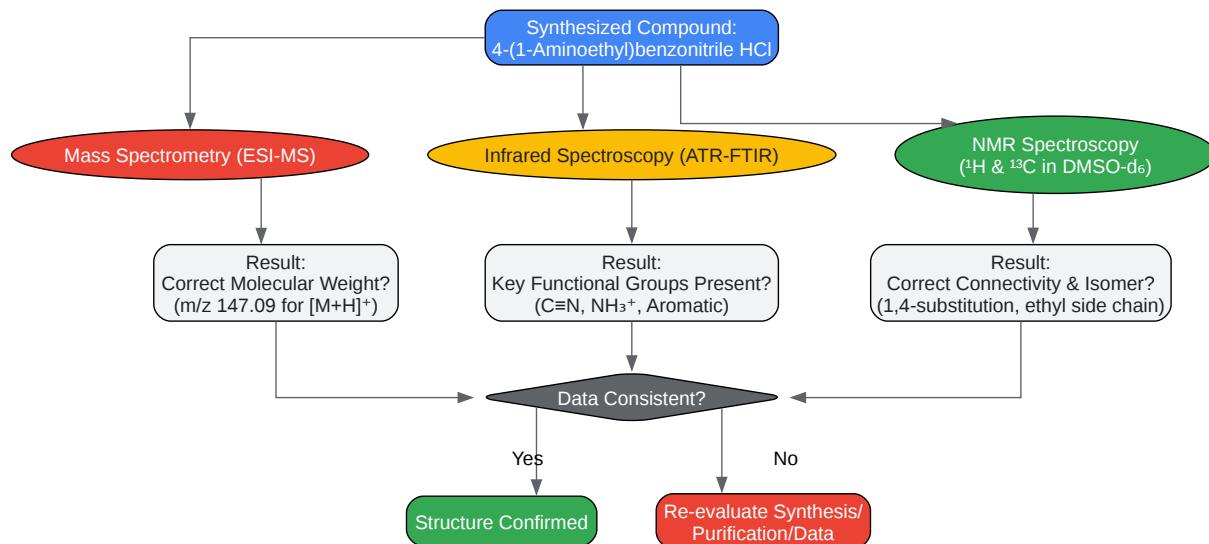
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ ppm)	Assignment	Rationale
~148.0	$\text{C}-\text{CH}(\text{NH}_3^+)\text{CH}_3$	Quaternary aromatic carbon attached to the aminoethyl group.
~133.0	CH (ortho to CN)	Aromatic CH carbons deshielded by the nitrile group.
~129.5	CH (ortho to C- α)	Aromatic CH carbons.
~118.5	$-\text{C}\equiv\text{N}$	Characteristic chemical shift for a nitrile carbon.
~112.0	$\text{C}-\text{CN}$	Quaternary aromatic carbon attached to the nitrile group; significantly deshielded.
~50.0	$-\text{CH}(\text{NH}_3^+)\text{CH}_3$	Aliphatic methine carbon, deshielded by the attached nitrogen.

| ~21.0 | $-\text{CH}(\text{NH}_3^+)\text{CH}_3$ | Aliphatic methyl carbon. |

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together they form a self-validating system for structural confirmation.

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Caption: Integrated workflow for spectroscopic structure validation.

Conclusion

The structural integrity of **4-(1-Aminoethyl)benzonitrile hydrochloride** can be confidently established through a coordinated application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The key identifiers are:

- MS: A protonated molecular ion $[M+H]^+$ at $m/z \approx 147.09$.
- IR: Characteristic absorptions for the ammonium salt (broad, $\sim 3000 \text{ cm}^{-1}$), the nitrile group ($\sim 2230 \text{ cm}^{-1}$), and a 1,4-disubstituted aromatic ring ($\sim 830 \text{ cm}^{-1}$).

- NMR: A unique set of signals in both ^1H and ^{13}C spectra confirming the 4-substituted aminoethylbenzonitrile skeleton.

This guide provides the foundational data and interpretive logic required by researchers, scientists, and drug development professionals to verify the identity and purity of this important chemical intermediate, ensuring the trustworthiness and reliability of their scientific endeavors.

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